![molecular formula C19H19FN2O3 B2869080 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea CAS No. 2034207-51-5](/img/structure/B2869080.png)
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea
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Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea, commonly known as BFU-585, is a small molecule inhibitor that has been shown to have potential in treating various diseases. This molecule has been a subject of scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Synthesis and Labeling for Analytical Purposes
The synthesis of deuterium-labeled AR-A014418, a compound structurally related to 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea, demonstrates the compound's potential application in analytical research. Deuterium-labeled [2 H 3]AR-A014418 was synthesized for use as an internal standard in liquid chromatography–mass spectrometry (LC–MS) analyses, facilitating the study of drug absorption, distribution, and pharmacokinetics. This emphasizes the utility of such compounds in developing analytical standards for research applications (Liang et al., 2020).
Role in Neuropsychopharmacology
Compounds with a structural basis similar to 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea have been explored for their potential effects on neuropsychopharmacological conditions. For instance, the study of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats provides insights into how related compounds could influence feeding behavior, stress response, and possibly contribute to the treatment of eating disorders (Piccoli et al., 2012).
In Vitro Toxicokinetics and Analytical Toxicology
The toxicokinetic study of novel NBOMe derivatives, which share a similar chemical framework, underscores the importance of understanding drug-drug interactions, polymorphisms' influence, elimination routes, and the evaluation of toxicological screening targets. Such research is pivotal for identifying these substances in cases of abuse or intoxication and performing risk assessments, demonstrating the compound's relevance in forensic and clinical toxicology (Richter et al., 2019).
Pharmaceutical Development
The development and characterization of compounds like 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea highlight their potential in pharmaceutical research, particularly in the synthesis of radio-labeled compounds for positron emission tomography (PET). This application is critical for advancing our understanding of drug dynamics and interactions at the molecular level, further supporting drug development and therapeutic interventions (Hicks et al., 2012).
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGOIGHDKKUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea |
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